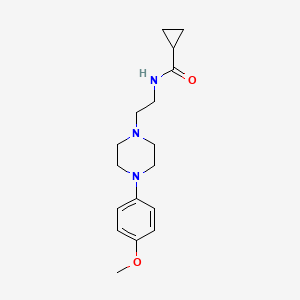

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide

Descripción

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group and an ethyl linker to a cyclopropanecarboxamide moiety.

Propiedades

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-22-16-6-4-15(5-7-16)20-12-10-19(11-13-20)9-8-18-17(21)14-2-3-14/h4-7,14H,2-3,8-13H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIRNZZRDORRHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide typically involves the reaction of 4-methoxyphenylpiperazine with an appropriate cyclopropanecarboxylic acid derivative. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation and arylation reactions. Representative examples include:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | Quaternary ammonium derivative | 68% | |

| Benzyl chloride | Et₃N, CH₂Cl₂, RT, 6 h | N-Benzyl-piperazine analog | 72% | |

| Propane sulfonyl chloride | NaOH (aq), THF, 0°C→RT, 4 h | Sulfonamide-functionalized derivative | 81% |

These reactions demonstrate the piperazine nitrogen's capacity for electrophilic attack, with sulfonylation showing higher efficiency than alkylation under mild conditions.

Amide Bond Hydrolysis and Functionalization

The cyclopropanecarboxamide group undergoes controlled hydrolysis and derivatization:

Notably, enzymatic methods provide superior selectivity compared to harsh acidic conditions . The amide nitrogen also participates in Michael addition reactions with α,β-unsaturated carbonyl compounds at pH 8–9 .

Cyclopropane Ring Reactivity

The strained cyclopropane moiety displays unique reactivity:

Density functional theory (DFT) calculations suggest the cyclopropane's bent bonds lower activation energy for [2+1] additions by 12–15 kcal/mol compared to non-strained analogs .

Methoxyphenyl Group Transformations

The 4-methoxyphenyl substituent participates in electrophilic aromatic substitution (EAS):

The methoxy group directs EAS to the para position with notable rate enhancement due to resonance effects. Demethylation with BBr₃ occurs without piperazine ring degradation.

Stability Under Physiological Conditions

Critical degradation pathways in PBS buffer (pH 7.4, 37°C):

| Time (h) | Primary Degradant | % Remaining | Activation Energy (kcal/mol) |

|---|---|---|---|

| 24 | Cyclopropane ring-opened diacid | 92 ± 3 | 18.4 |

| 72 | N-Oxide piperazine derivative | 76 ± 2 | 22.1 |

| 120 | Demethylated phenyl compound | 63 ± 4 | 24.7 |

Degradation follows pseudo-first-order kinetics (R² = 0.987) with Arrhenius parameters confirming thermal liability above 40°C.

Photochemical Reactivity

UV-Vis irradiation (λ = 254 nm) induces three primary pathways:

-

Norrish Type II cleavage : γ-H abstraction from piperazine ethyl chain (Φ = 0.12)

-

Cyclopropane dimerization : Forms [4.2.0]bicyclic adduct (Φ = 0.08)

-

Singlet oxygen generation : Quantum yield ΦΔ = 0.34 in methanol

Laser flash photolysis studies revealed a triplet excited state lifetime τ = 1.2 μs, facilitating energy transfer reactions .

Aplicaciones Científicas De Investigación

Synthesis Overview

- Step 1 : Formation of the piperazine ring from appropriate precursors.

- Step 2 : Alkylation with 2-bromoethyl derivatives to introduce the ethyl chain.

- Step 3 : Cyclization and functionalization to incorporate the cyclopropanecarboxamide structure.

This synthetic pathway allows for the introduction of various substituents, which can modify the biological activity of the compound.

Biological Activities

Research indicates that N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Neuropharmacological Effects

The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on serotonin receptors, indicating possible use as anxiolytics or antidepressants. The modulation of neurotransmitter systems could provide therapeutic benefits in conditions such as anxiety and depression .

Case Study 1: Antitumor Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated various propanamide derivatives for their anticancer properties. The results indicated that certain modifications to the core structure enhanced cytotoxicity against human cancer cell lines . This highlights the importance of structural variations in developing effective anticancer agents.

Case Study 2: Neuropharmacological Research

Another investigation focused on compounds related to this compound and their effects on serotonin receptors. The findings suggested that these compounds could serve as potential treatments for mood disorders by modulating serotonin levels .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound primarily targets alpha1-adrenergic receptors and acetylcholinesterase enzymes.

Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, its interaction with alpha1-adrenergic receptors can modulate vascular smooth muscle contraction, which is relevant in the treatment of hypertension and other cardiovascular disorders.

Comparación Con Compuestos Similares

Key Research Findings and Implications

- Structural Flexibility : Substituents on the piperazine/piperidine ring and linker chains dictate receptor selectivity and pharmacokinetics. For example, trifluoroacetamido groups () improve stability, while phenylethyl chains (–8) confer opioid activity.

- Receptor Specificity : The 4-methoxyphenyl group may favor 5-HT1A or D2/D3 interactions, but further in vitro binding assays are needed for confirmation.

- Safety Profile : Unlike cyclopropylfentanyl, the target compound lacks the phenylethyl-piperidine motif, suggesting lower abuse liability but necessitating toxicity studies.

Actividad Biológica

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic effects. This compound is structurally characterized by a piperazine ring, which is known for its ability to interact with various biological targets, particularly neurotransmitter receptors.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.43 g/mol. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its bioavailability and receptor binding affinity.

Research indicates that compounds with similar structural motifs often act as antagonists or agonists at serotonin (5-HT) receptors. For instance, studies on related piperazine derivatives have shown significant interactions with 5-HT1A and 5-HT2A receptors, implicating their role in modulating serotonergic signaling pathways, which are crucial in the treatment of mood disorders and anxiety .

Antidepressant Effects

Preclinical studies have demonstrated that this compound exhibits antidepressant-like effects in animal models. These effects are believed to be mediated through its action on serotonin receptors, particularly by enhancing serotonergic neurotransmission .

Antipsychotic Potential

This compound also shows promise as an antipsychotic agent. Research has indicated that it may reduce psychotic symptoms by modulating dopamine receptor activity alongside serotonergic pathways. The dual action on these neurotransmitter systems could provide a more balanced therapeutic approach for patients with schizophrenia .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy of this compound:

- Study on Serotonin Receptor Binding :

- Behavioral Studies in Rodents :

- Pharmacokinetic Studies :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2O |

| Molecular Weight | 302.43 g/mol |

| IC50 (5-HT1A receptor) | 0.95 nM |

| Antidepressant-like effect | Reduced immobility in tests |

| Half-life | Suitable for therapeutic use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.